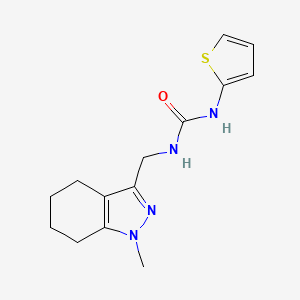

![molecular formula C24H20FN3O5S B2578545 (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866864-88-2](/img/structure/B2578545.png)

(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

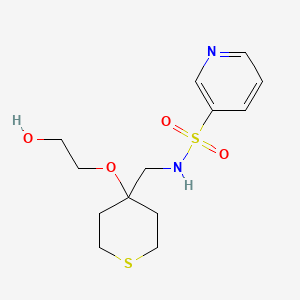

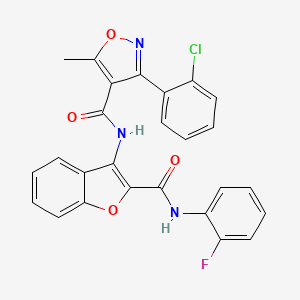

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring, a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring. The sulfonyl hydrazone group would likely contribute to the compound’s polarity, and the methoxyphenyl group could potentially participate in aromatic interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The sulfonyl hydrazone group could potentially undergo hydrolysis, oxidation, or reduction reactions. The chromene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, the presence of the sulfonyl hydrazone group could increase the compound’s solubility in polar solvents .Scientific Research Applications

Chemosensor Development

One of the significant applications of chromene derivatives is in the development of highly sensitive and selective chemosensors. For instance, chromene-based compounds have been synthesized and characterized for their application as fluorescence chemosensors, demonstrating an "on-off-on" fluorescence response towards specific ions, such as Cu2+ and H2PO4−. These chemosensors exhibit a high level of selectivity and sensitivity, making them valuable tools for detecting and quantifying trace amounts of metal ions in various environments (Meng et al., 2018).

Advanced Materials Synthesis

Chromene derivatives play a crucial role in the synthesis of advanced materials, including aromatic polyamides. These polyamides, incorporating ether and sulfone links, have been prepared through direct polycondensation processes, showcasing properties such as high solubility in polar solvents, transparency, and thermal stability. The distinct glass transition temperatures and thermal degradation profiles of these materials highlight their potential for various high-performance applications (Hsiao & Huang, 1997).

Anticancer Activity

Beyond material science, chromene-based sulfones have shown potential anticancer activity. Compounds synthesized from chromene derivatives carrying biologically active sulfone moieties have been evaluated for their in vitro anticancer properties against specific cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Bashandy et al., 2011).

Environmental Applications

Chromene derivatives have also been explored for their environmental applications, such as in the degradation of pollutants. For example, studies on the stability and degradation kinetics of fluorotelomer sulfonate under advanced oxidation processes demonstrate the capacity of chromene-related compounds to contribute to environmental remediation efforts (Yang et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be interesting to explore how modifications to the chromene ring or the other functional groups influence the compound’s properties and activities .

Properties

IUPAC Name |

(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O5S/c1-15-13-19(11-12-21(15)25)34(30,31)28-27-24-20(14-16-5-3-4-6-22(16)33-24)23(29)26-17-7-9-18(32-2)10-8-17/h3-14,28H,1-2H3,(H,26,29)/b27-24- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSOAAMYEYUHIB-PNHLSOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2578464.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2578479.png)